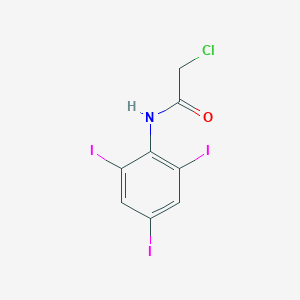

2-chloro-N-(2,4,6-triiodophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2,4,6-triiodophenyl)acetamide is a chemical compound with the molecular formula C8H5ClI3NO and a molecular weight of 547.3 g/mol . It is characterized by the presence of three iodine atoms attached to a benzene ring, along with a chloroacetamide group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4,6-triiodophenyl)acetamide typically involves the reaction of 2,4,6-triiodoaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2,4,6-triiodophenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Substitution: Products include various substituted acetamides.

Oxidation: Products include N-oxides.

Reduction: Products include primary amines.

Hydrolysis: Products include carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2,4,6-triiodophenyl)acetamide is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a diagnostic agent due to the presence of iodine atoms, which are useful in imaging techniques.

Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2,4,6-triiodophenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects. The iodine atoms may also play a role in enhancing the compound’s reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(2,4-diiodophenyl)acetamide

- 2-chloro-N-(2,4,6-tribromophenyl)acetamide

- 2-chloro-N-(2,4,6-trifluorophenyl)acetamide

Uniqueness

2-chloro-N-(2,4,6-triiodophenyl)acetamide is unique due to the presence of three iodine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with bromine or fluorine, the iodine atoms provide higher atomic mass and different electronic properties, making this compound particularly useful in applications requiring heavy atoms, such as imaging and radiography .

Biologische Aktivität

2-Chloro-N-(2,4,6-triiodophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of chlorine and iodine atoms in its structure may influence its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H5ClI3N0. Its structure includes a chloro substituent and three iodine atoms on the phenyl ring, which are known to enhance biological activity through increased lipophilicity and potential interactions with proteins.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in microbial cells. The chloro atom may enhance binding affinity to target proteins, while the triiodophenyl group could stabilize the molecule within the active site of these targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, showed promising results against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 512 µg/mL compared to 1024 µg/mL for its non-chloro counterpart . This suggests that the chloro group may play a crucial role in enhancing antimicrobial efficacy.

Cytotoxicity and Pharmacokinetics

In vitro studies have evaluated the cytotoxic effects of similar acetamides. The presence of chlorine has been linked to improved cytotoxic profiles against various cancer cell lines. For example, another study indicated that the incorporation of a chloro atom into acetamide structures resulted in enhanced activity against Candida albicans, achieving an inhibition rate of 96.6% .

Study on Antibacterial Activity

A study focused on the antibacterial effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide found that it acted on penicillin-binding proteins (PBPs), promoting cell lysis in Klebsiella pneumoniae. This mechanism is critical for developing new antibiotics as resistance to existing drugs continues to rise .

Time-Kill Kinetics

Time-kill kinetics studies revealed that treatment with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide resulted in a significant decrease in viable bacterial counts over time. Specifically, after 10 hours of exposure, total reduction of colony-forming units was observed at concentrations corresponding to twice the MIC .

Comparative Analysis

| Compound Name | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Klebsiella pneumoniae | Antibacterial |

| 2-Chloro-N-(2-hydroxyphenyl)acetamide | N/A | Candida albicans | Antifungal |

| 2-Chloro-N-(2,4-dichlorophenyl)acetamide | N/A | Various | Antimicrobial |

Eigenschaften

IUPAC Name |

2-chloro-N-(2,4,6-triiodophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClI3NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOOUGCJGVOZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)NC(=O)CCl)I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClI3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.